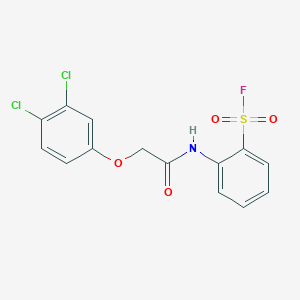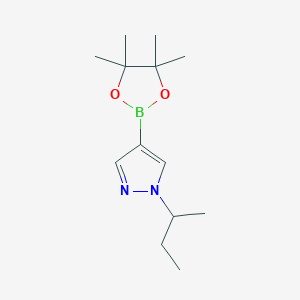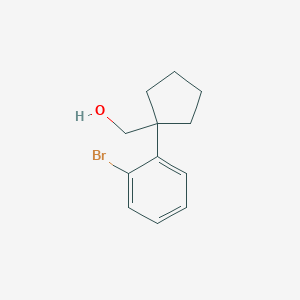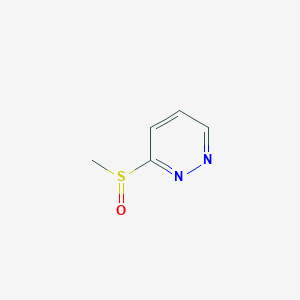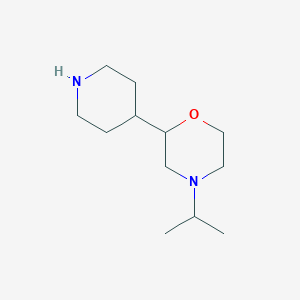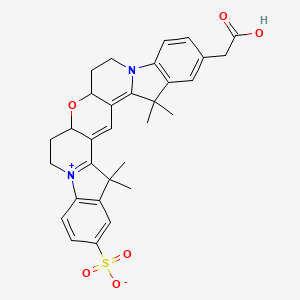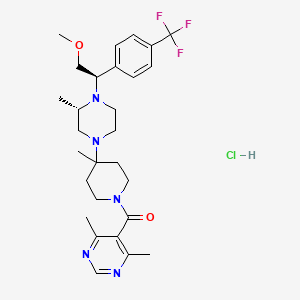
Vicriviroc hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.
Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of catalysts: To accelerate the reaction rates and improve efficiency.
Purification techniques: Such as crystallization and chromatography to isolate the final product
Analyse Chemischer Reaktionen
Types of Reactions
Vicriviroc hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Vicriviroc to its oxidized forms.
Reduction: Reduction of Vicriviroc to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Vicriviroc hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying CCR5 antagonists.
Biology: Investigated for its role in inhibiting HIV-1 entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of new antiviral drugs .
Wirkmechanismus
Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vicriviroc hydrochloride include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.
Uniqueness
This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .
Eigenschaften
CAS-Nummer |
541503-48-4 |
|---|---|
Molekularformel |
C28H39ClF3N5O2 |
Molekulargewicht |
570.1 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1 |
InChI-Schlüssel |
ULGCLTGMZKAFMX-RIAYWLAYSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
Kanonische SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


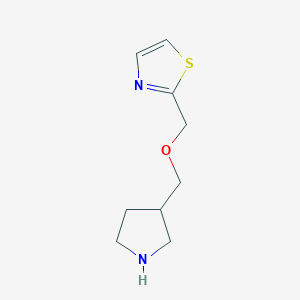
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
